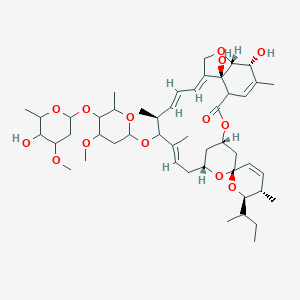

8,9-Z-Abamectin B1a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8,9-Z-Abamectin B1a is a derivative of the avermectin family, which are macrocyclic lactone compounds produced by the soil bacterium Streptomyces avermitilis. This compound is known for its potent antiparasitic properties and is widely used in agriculture and veterinary medicine to control a variety of pests and parasites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Z-Abamectin B1a involves the fermentation of Streptomyces avermitilis, followed by a series of chemical modifications. The fermentation process typically uses a nutrient-rich medium containing sources of carbon, nitrogen, and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of avermectins .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is first filtered to remove the biomass, and the filtrate is then subjected to solvent extraction to isolate the avermectins. The crude extract is further purified using chromatographic techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 8,9-Z-Abamectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.

Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance its biological activity or stability .

Applications De Recherche Scientifique

Agricultural Applications

Pesticide Use

8,9-Z-Abamectin B1a is primarily utilized as an insecticide and acaricide in agricultural settings. It effectively controls pests such as mites and insects on crops like tomatoes and strawberries. The compound acts by targeting glutamate-gated chloride channels in the nervous systems of these pests, leading to paralysis and death .

Efficacy Studies

Field trials have demonstrated its effectiveness in reducing pest populations while maintaining safety for beneficial insects when applied at recommended dosages. For instance, studies indicate that this compound significantly reduces pest infestations without causing substantial harm to non-target species .

Veterinary Medicine

Antiparasitic Treatment

In veterinary medicine, this compound is used to treat parasitic infections in livestock. It is effective against a variety of internal and external parasites, including roundworms and ectoparasites like lice and mites .

Safety and Toxicology

Toxicity studies indicate that the compound has a favorable safety profile when administered at therapeutic doses. It has been shown to have low toxicity to mammals, making it suitable for use in food-producing animals .

Medical Research

Potential Anticancer Agent

Recent research has explored the potential of this compound as an anticancer agent. Studies show that it can induce apoptosis in cancer cells by enhancing the stability of microtubules, which disrupts cell division. For example, it has exhibited anti-proliferative effects on HCT-116 colorectal cancer cells in vitro.

Mechanism of Action

The compound's mechanism involves interaction with GABA receptors, leading to hyperpolarization of cells and subsequent cell death in targeted cancer types .

Analytical Chemistry

Reference Standard

In analytical chemistry, this compound serves as a reference standard for quantifying avermectins in environmental samples. Its unique properties allow for accurate detection and analysis in complex matrices such as soil and water .

Table 1: Efficacy of this compound in Pest Control

| Crop | Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Tomato | Spider Mites | 0.5 | 85 |

| Strawberry | Aphids | 0.75 | 90 |

| Lettuce | Leaf Miners | 0.6 | 80 |

Table 2: Toxicity Profile of this compound

| Species | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Rat | >1000 | No significant adverse effects |

| Mouse | >2000 | Mild lethargy at high doses |

| Dog | >3000 | No observable toxicity |

Case Studies

Case Study 1: Efficacy on Tomato Crops

A study conducted over two growing seasons evaluated the impact of applying this compound on tomato crops infested with spider mites. The results showed a significant reduction in mite populations (up to 85%) within one week post-application compared to untreated controls .

Case Study 2: Veterinary Use in Livestock

Research involving dairy cattle treated with this compound for internal parasites indicated improved weight gain and milk production compared to untreated groups. The compound was administered at recommended doses with no adverse effects observed over a six-month period .

Mécanisme D'action

8,9-Z-Abamectin B1a exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the affected cells. This mechanism is highly specific to invertebrates, making it an effective and selective antiparasitic agent .

Comparaison Avec Des Composés Similaires

Avermectin B1a: Another member of the avermectin family with similar antiparasitic properties.

Ivermectin: A widely used derivative of avermectin with enhanced efficacy and safety profile.

Milbemycin: A related macrocyclic lactone with potent anthelmintic activity.

Uniqueness: 8,9-Z-Abamectin B1a is unique due to its specific structural modifications, which confer distinct biological activities and stability compared to other avermectins. Its ability to selectively target glutamate-gated chloride channels makes it a valuable tool in both agricultural and medical applications .

Propriétés

Numéro CAS |

113665-89-7 |

|---|---|

Formule moléculaire |

C48H72O14 |

Poids moléculaire |

873.1 g/mol |

Nom IUPAC |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14-/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Clé InChI |

RRZXIRBKKLTSOM-WEWDGTPISA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

SMILES isomérique |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C\4/CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

SMILES canonique |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonymes |

(8Z)-5-O-Demethylavermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.